An In-depth Technical Guide to 3-Chloroquinoxalin-6-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloroquinoxalin-6-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline core, a heterocyclic system comprising a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][3] 3-Chloroquinoxalin-6-amine is a specific isomer within this important class of compounds. While detailed experimental data for this particular isomer is not abundant in publicly accessible literature, its chemical properties and potential applications can be thoroughly understood by examining the extensive research on its isomers and the broader quinoxaline family. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, reactivity, and the potential applications of 3-Chloroquinoxalin-6-amine, designed to equip researchers and drug development professionals with the foundational knowledge for its utilization in novel therapeutic agent discovery.
Physicochemical Properties: An Isomeric Comparison
Direct experimental data for 3-Chloroquinoxalin-6-amine is scarce. However, a comparative analysis of its isomers provides a strong basis for predicting its properties. All isomers share the same molecular formula and weight, but the substitution pattern significantly influences their physical characteristics.
| Property | 5-Chloroquinoxalin-6-amine | 3-Chloroquinoxalin-2-amine | 6-Chloroquinoxalin-2-amine | 3-Chloroquinoxalin-6-amine (Predicted) |
| Molecular Formula | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol [4] | 179.60 g/mol | 179.60 g/mol [5] | 179.61 g/mol |
| CAS Number | 1287747-30-1[4] | 34117-90-3 | Not readily available | Not readily available |
| Appearance | Solid powder[6] | Solid | Solid | Likely a solid powder |
| Melting Point | 139-140 °C[6] | Not available | Not available | Expected to be a crystalline solid with a distinct melting point, likely influenced by intermolecular hydrogen bonding. |
| Solubility | Not specified | Not specified | Not specified | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water is expected. |
| XLogP3-AA | 1.2[4] | 1.8 | 2.1[5] | Estimated to be between 1.5 and 2.5, indicating moderate lipophilicity. |
Proposed Synthesis of 3-Chloroquinoxalin-6-amine
A plausible and efficient synthesis of 3-Chloroquinoxalin-6-amine can be designed based on established methodologies for quinoxaline synthesis.[2][7] A common and effective route involves the cyclocondensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by functional group manipulations.
Experimental Protocol: A Step-by-Step Approach
Step 1: Synthesis of 6-Nitroquinoxalin-3(4H)-one
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Reactants: 4-Nitro-1,2-phenylenediamine and ethyl glyoxalate.
-
Procedure: Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol. Add an equimolar amount of ethyl glyoxalate. Reflux the mixture for 4-6 hours.
-
Rationale: The condensation reaction between the diamine and the α-ketoester leads to the formation of the quinoxalinone ring system. The nitro group remains intact for later reduction.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to 3-Chloro-6-nitroquinoxaline
-
Reactant: 6-Nitroquinoxalin-3(4H)-one.
-
Reagent: Phosphoryl chloride (POCl₃).
-
Procedure: Carefully add 6-nitroquinoxalin-3(4H)-one to an excess of phosphoryl chloride. Heat the mixture at reflux for 2-3 hours.
-
Rationale: The hydroxyl group of the quinoxalinone is converted to a chloro group, a versatile handle for further reactions.
-
Work-up: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
Step 3: Reduction to 3-Chloroquinoxalin-6-amine
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Reactant: 3-Chloro-6-nitroquinoxaline.
-
Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C).
-
Procedure (SnCl₂/HCl): Suspend 3-chloro-6-nitroquinoxaline in a mixture of ethanol and concentrated HCl. Add a stoichiometric excess of SnCl₂ dihydrate portion-wise while monitoring the temperature. After the addition is complete, heat the mixture at 50-60 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Rationale: The nitro group is selectively reduced to a primary amine.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. The product will precipitate. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization Potential
3-Chloroquinoxalin-6-amine possesses two key functional groups that are amenable to a wide range of chemical transformations, making it a valuable building block for creating libraries of novel compounds.
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The Amino Group: The primary aromatic amine at the 6-position is a versatile nucleophile. It can readily undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.[8]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[2]
-
Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides to form diarylamines.
-
-
The Chloro Group: The chlorine atom at the 3-position is on an electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of substituents, including:
-
Alkoxy groups: Reaction with alkoxides.
-
Thioethers: Reaction with thiols.
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Amines: Reaction with primary or secondary amines, often under heated conditions or with palladium catalysis.[1]
-
Spectroscopic Characterization
While specific spectra for 3-Chloroquinoxalin-6-amine are not available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyrazine ring will likely appear at a lower field (higher ppm) than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atoms. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration-dependent. The coupling patterns (doublets, doublets of doublets) of the aromatic protons will be indicative of their positions on the rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrazine ring, particularly those adjacent to the nitrogen atoms and the chlorine atom, will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[9][10]
-
N-H Bending: A characteristic bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[9]
-
C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, there will be a characteristic M+2 peak at m/z = 181 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns will likely involve the loss of HCN from the pyrazine ring and cleavage adjacent to the amino group.
Applications in Drug Development
The quinoxaline-6-amine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The strategic placement of the amino group at the 6-position allows for the introduction of side chains that can interact with the hinge region of the kinase active site, while modifications at other positions, such as the 3-position, can be used to enhance selectivity and pharmacokinetic properties.
Safety and Handling
Specific safety data for 3-Chloroquinoxalin-6-amine is not available. However, based on the data for its isomers, it should be handled with care.[4] It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Chloroquinoxalin-6-amine, while not extensively documented as an individual compound, represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its predicted physicochemical properties, reactivity, and the established biological importance of the quinoxaline-6-amine scaffold underscore its potential for the development of novel small molecule therapeutics. This guide provides a solid foundation of theoretical and practical knowledge to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors.
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